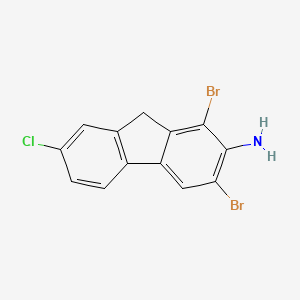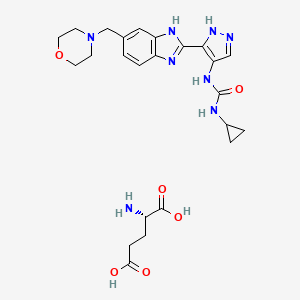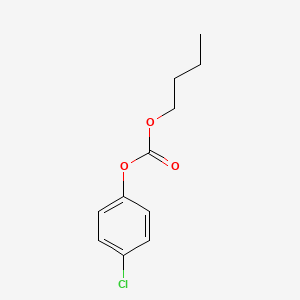
Naphthalen-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-amine, also known as 1-naphthylamine, is an aromatic amine derived from naphthalene. It is a colorless crystalline solid that turns reddish-purple when exposed to air. This compound is known for its unpleasant odor and is sparingly soluble in water. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds form derivatives that are significant in various industrial applications, particularly in the production of dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthylamine can be synthesized by reducing 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation . Another method involves the reduction of 1-acetylnaphthylamine using ethanol and concentrated hydrochloric acid under reflux conditions .
Industrial Production Methods
In industrial settings, 1-naphthylamine is often produced by heating naphthalene with ammonia in the presence of a catalyst. The resulting product is then purified through distillation and crystallization processes. The sulfonic acid derivatives of 1-naphthylamine are produced by heating 1-naphthylamine and sulfuric acid to 170–180°C in the presence of crystallized oxalic acid .
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine undergoes various chemical reactions, including:
Oxidation: Chromic acid converts 1-naphthylamine into 1-naphthoquinone.
Substitution: Sulfonation of 1-naphthylamine with sulfuric acid produces sulfonic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol.
Sulfonation: Sulfuric acid at high temperatures.
Major Products
1-Naphthoquinone: Formed by oxidation with chromic acid.
Tetrahydro-1-naphthylamine: Formed by reduction with sodium.
Sulfonic Acid Derivatives: Formed by sulfonation with sulfuric acid.
Scientific Research Applications
1-Naphthylamine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as fluorescent indicators.
Medicine: Investigated for their potential anticancer and antimicrobial properties.
Industry: Utilized in the production of azo dyes, which are important for dyeing unmordanted cotton.
Mechanism of Action
The mechanism of action of 1-naphthylamine involves its interaction with various molecular targets and pathways. For instance, its sulfonic acid derivatives are used in the preparation of azo dyes, which bind to textile fibers through ionic and covalent interactions. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Another aromatic amine derived from naphthalene, but with the amino group at the 2-position.
1-Naphthol: A hydroxyl derivative of naphthalene.
Naphthalene: The parent hydrocarbon from which 1-naphthylamine is derived.
Uniqueness
1-Naphthylamine is unique due to its specific position of the amino group on the naphthalene ring, which influences its chemical reactivity and applications. Its derivatives, particularly the sulfonic acid forms, are crucial in the dye industry for their ability to dye unmordanted cotton .
Properties
CAS No. |
552-47-6 |
|---|---|
Molecular Formula |
C20H20N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
naphthalen-1-amine;sulfuric acid |
InChI |
InChI=1S/2C10H9N.H2O4S/c2*11-10-7-3-5-8-4-1-2-6-9(8)10;1-5(2,3)4/h2*1-7H,11H2;(H2,1,2,3,4) |
InChI Key |
HUEFNCVRWKOKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N.C1=CC=C2C(=C1)C=CC=C2N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)


![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)


![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)



![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
